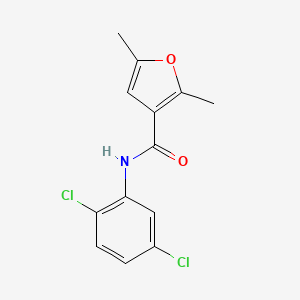

N-(2,5-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2/c1-7-5-10(8(2)18-7)13(17)16-12-6-9(14)3-4-11(12)15/h3-6H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZDLGGEOLWVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 2,5-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired carboxamide product.

Industrial Production Methods

Industrial production of N-(2,5-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-(2,5-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide, comparisons are drawn with compounds sharing key structural motifs: halogenated aromatic rings, carboxamide/imide functionalities, or heterocyclic frameworks.

3-Chloro-N-phenyl-phthalimide ()

Structural Comparison :

- Core Structure : 3-Chloro-N-phenyl-phthalimide (Fig. 1 in ) contains a phthalimide backbone (two fused carbonyl groups) with a chlorine substituent at the 3-position and a phenyl group attached to the nitrogen. In contrast, the target compound features a furan ring substituted with two methyl groups and a carboxamide-linked dichlorophenyl group.

- Functional Groups : The phthalimide derivative includes an imide group (two carbonyls flanking a nitrogen), while the target compound has a single carboxamide group.

- Substituents : Both compounds incorporate chlorine atoms on aromatic rings, but the target compound has two chlorine atoms (2,5-positions on phenyl) versus one (3-position on phthalimide).

Other Carboxamide Derivatives

- N-Aryl Furan Carboxamides : Compounds like N-(4-chlorophenyl)-2-methylfuran-3-carboxamide share the furan-carboxamide core but lack the 2,5-dimethyl and 2,5-dichloro substitutions. Such modifications in the target compound likely enhance lipophilicity and steric bulk, impacting bioavailability or binding affinity in biological systems.

- Dichlorophenyl-Containing Compounds : Dichlorophenyl groups are common in agrochemicals (e.g., herbicides) and pharmaceuticals. The 2,5-dichloro configuration may confer unique electronic effects compared to other substitution patterns (e.g., 3,4-dichloro), altering reactivity in nucleophilic aromatic substitution or cross-coupling reactions.

Data Table: Comparative Analysis

Q & A

Q. What are the optimized synthetic routes for N-(2,5-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide, and how is purity ensured?

The synthesis typically involves coupling 2,5-dimethylfuran-3-carboxylic acid with 2,5-dichloroaniline using carbodiimide-based activating agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or THF. Post-reaction purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient), followed by recrystallization from ethanol. Purity validation employs HPLC (C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and absence of by-products .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assigns protons and carbons in the furan, dichlorophenyl, and amide groups (e.g., amide proton at δ ~8.5 ppm in DMSO-d6).

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z calculated for C13H11Cl2NO2).

- FT-IR : Identifies carbonyl stretching (~1650 cm⁻¹ for the amide C=O) and aromatic C-Cl vibrations (~750 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the dichlorophenyl ring influence crystallographic packing and bioactivity?

Substituent effects are studied via X-ray crystallography. For example, in N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide (structural analog), gauche torsions at the S–N bond and intramolecular N–H···Cl hydrogen bonding dictate crystal packing. Tilt angles between aromatic rings (e.g., 67.8° in one analog vs. 73.3° in another) correlate with steric and electronic effects, impacting solubility and target binding . Computational modeling (DFT or molecular docking) can predict how 2,5-dichloro substitution modulates interactions with biological targets like enzymes or receptors .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from variations in assay conditions (e.g., bacterial strain, nutrient media pH). Methodological solutions include:

- Standardized MIC assays : Use CLSI guidelines with controls (e.g., ciprofloxacin for bacteria).

- Metabolic profiling : LC-MS/MS to assess compound stability in culture media.

- Target validation : CRISPR knockout of putative targets (e.g., bacterial DNA gyrase) to confirm mechanism .

Q. How can regioselective modifications enhance the compound’s pharmacological profile?

- Furan ring modifications : Introducing electron-withdrawing groups (e.g., nitro at C4) via Friedel-Crafts acylation increases electrophilicity, potentially enhancing covalent binding to targets.

- Amide bioisosteres : Replacing the carboxamide with a sulfonamide or thioamide improves metabolic stability (assayed via liver microsome incubation).

- Pro-drug strategies : Esterification of the amide group (e.g., pivaloyloxymethyl ester) enhances oral bioavailability, validated by pharmacokinetic studies in rodent models .

Q. What computational methods predict off-target interactions and toxicity?

- Pharmacophore mapping : Tools like Schrödinger’s Phase identify shared features with known toxicophores (e.g., hERG channel inhibitors).

- ADMET prediction : SwissADME or ProTox-II assess cytochrome P450 inhibition, Ames test mutagenicity, and acute toxicity.

- Molecular dynamics simulations : GROMACS evaluates binding stability to unintended targets (e.g., human serum albumin) over 100-ns trajectories .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for the compound’s hydrophobicity?

- Solubility optimization : Use co-solvents (e.g., 10% DMSO in PBS) with sonication to achieve homogeneous solutions. Validate via nephelometry.

- In vivo dosing : For rodent studies, administer via intraperitoneal injection (vehicle: 5% Tween-80 in saline) to bypass solubility limitations. Monitor plasma levels via LC-MS at t = 0, 1, 4, 8 h post-dose .

Q. What statistical approaches address batch-to-batch variability in biological assays?

- ANOVA with Tukey’s post-hoc test : Compare activity across synthesis batches (n ≥ 3).

- Principal component analysis (PCA) : Correlate impurity profiles (HPLC data) with bioactivity outliers.

- Quality-by-Design (QbD) : Use DOE (e.g., Box-Behnken design) to optimize reaction parameters (temperature, stoichiometry) for consistent yield/purity .

Structural & Mechanistic Insights

Q. What evidence supports the amide group’s role in target binding?

- SAR studies : Analogs lacking the amide show reduced activity (e.g., IC50 increases from 1.2 µM to >50 µM in kinase assays).

- X-ray crystallography : Co-crystal structures with human carbonic anhydrase IX reveal hydrogen bonding between the amide carbonyl and Thr199 residue .

Q. How do chlorine atoms at the 2,5-positions affect electronic properties?

- Hammett analysis : σpara values for Cl (-0.23) indicate moderate electron-withdrawing effects, stabilizing the amide via resonance.

- Electrostatic potential maps (DFT) : Chlorine atoms increase positive charge on the phenyl ring, enhancing π-π stacking with aromatic residues in target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.